molecular formula C4H6BrFO2 B1586225 Ethyl bromofluoroacetate CAS No. 401-55-8

Ethyl bromofluoroacetate

Cat. No.: B1586225
CAS No.: 401-55-8
M. Wt: 184.99 g/mol
InChI Key: ULNDTPIRBQGESN-UHFFFAOYSA-N
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Description

Ethyl bromofluoroacetate is an organic compound with the molecular formula C4H6BrFO2. It is a clear, colorless to yellow liquid that is used as an intermediate in the synthesis of various fluorinated compounds. The compound is known for its reactivity due to the presence of both bromine and fluorine atoms, making it a valuable reagent in organic synthesis.

Mechanism of Action

Target of Action

Ethyl bromofluoroacetate is primarily used as an intermediate in the synthesis of various chemical compounds . It is particularly useful in the synthesis of polyfluoroalkyl-substituted fluoro enol ethers and N-protected α-fluoroglycines . Therefore, the primary targets of this compound are these chemical compounds that are being synthesized.

Mode of Action

This compound interacts with its targets through chemical reactions. For instance, it can react with sodium bromide (NaBr) to produce ethyl bromodifluoroacetate . This reaction could happen in the solvent sulfolane . Furthermore, this compound can be used to introduce the CF2 group when synthesizing chemical compounds .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of the target compounds. For example, it can be used in the Reformatsky reactions with aldehydes and ketones to generate diastereomeric mixtures of alpha-fluoro-beta-hydroxy esters . The downstream effects of these reactions include the production of various chemical compounds, such as polyfluoroalkyl-substituted fluoro enol ethers and N-protected α-fluoroglycines .

Result of Action

The result of this compound’s action is the successful synthesis of the target compounds. For instance, it can lead to the production of polyfluoroalkyl-substituted fluoro enol ethers and N-protected α-fluoroglycines . On a molecular and cellular level, these compounds can have various effects depending on their specific structures and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the solvent in which it is used can affect its reactivity . Additionally, factors such as temperature and pressure can also impact the reactions involving this compound . Therefore, careful control of the chemical environment is crucial for the effective use of this compound in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl bromofluoroacetate can be synthesized through several methods. One common method involves the reaction of ethyl fluoroacetate with bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield.

Another method involves the reaction of ethyl fluoroacetate with a brominating agent such as phosphorus tribromide. This reaction is carried out in an inert solvent like dichloromethane, and the reaction mixture is stirred at a low temperature to prevent side reactions.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully monitored and controlled. The use of continuous flow reactors allows for the efficient production of the compound with minimal by-products. The final product is purified through distillation and other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl bromofluoroacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products include azido-fluoroacetates, thiocyanato-fluoroacetates, and methoxy-fluoroacetates.

    Reformatsky Reaction: The major product is α-fluoro-β-hydroxy acid.

    Reduction: The major product is ethyl fluoroacetate.

Scientific Research Applications

Ethyl bromofluoroacetate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Comparison with Similar Compounds

Ethyl bromofluoroacetate can be compared with other similar compounds such as ethyl bromodifluoroacetate and ethyl chlorofluoroacetate. These compounds share similar reactivity patterns but differ in their specific applications and reactivity profiles.

    Ethyl Bromodifluoroacetate: This compound contains two fluorine atoms and is used in the synthesis of difluorinated compounds.

    Ethyl Chlorofluoroacetate: This compound contains a chlorine atom instead of bromine and is used in similar applications.

List of Similar Compounds

  • Ethyl bromodifluoroacetate
  • Ethyl chlorofluoroacetate
  • Ethyl fluoroacetate
  • Ethyl difluoroacetate

This compound stands out due to its unique combination of bromine and fluorine atoms, making it a valuable reagent in various chemical syntheses and applications.

Properties

IUPAC Name

ethyl 2-bromo-2-fluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrFO2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNDTPIRBQGESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50905152
Record name Ethyl bromo(fluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401-55-8, 10-35-5
Record name Acetic acid, 2-bromo-2-fluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl bromofluoroacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl bromo(fluoro)acetate
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Record name Ethyl bromofluoroacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of ethyl bromofluoroacetate?

A1: this compound is an ester with the molecular formula C4H6BrFO2 and a molecular weight of 185.0 g/mol. While specific spectroscopic data wasn't detailed in the provided papers, the presence of characteristic functional groups (ester, fluoroalkyl) allows for identification using techniques like NMR and IR spectroscopy.

Q2: What are the primary applications of this compound in organic synthesis?

A2: this compound serves as a precursor for the synthesis of various fluorinated compounds. These include:* Mono- and Difluoromethylated Phenanthridine Derivatives: Achieved through a visible-light-promoted alkylation and decarboxylation sequence using biphenyl isocyanides and either this compound or ethyl bromodifluoroacetate. []* α-Fluoro-β-hydroxy acids: Synthesized via catalyzed Reformatsky reactions with aldehydes and ketones, yielding diastereomeric mixtures of α-fluoro-β-hydroxy esters. Subsequent hydrolysis produces the desired acids. [, ]* Aryldifluoroacetates: Generated through a palladium-catalyzed Negishi cross-coupling reaction with aryl bromides or triflates. This method enables the construction of C(sp2)-CF2 bonds under mild conditions. []* α-Fluoro-α,β-Unsaturated Esters: Synthesized via a rapid, microwave-assisted, one-pot reaction with aldehydes and triphenylphosphine in the presence of a Zn-Cu catalyst under solvent-free conditions. []* 3-Difluoroacetylated or 3-fluoroacetylated quinolines: Formed via a photoredox-catalyzed cascade addition/cyclization reaction with N-propargyl aromatic amines using either ethyl bromodifluoroacetate or this compound under visible light and catalyzed by fac-Ir(ppy)3. []* Unsymmetrical α,α-Diarylacetates: Synthesized using a mild Lewis acid catalyzed C-N → C-C exchange to form arylglycines, which are then transformed into the target diarylacetates. This method offers a broad scope and establishes the synthetic equivalence of this compound with α-nitro-α-diazo carbonyls in this context. []

Q3: What are the advantages of using this compound compared to other fluorinating agents?

A3: this compound offers several advantages:

  • Mild Reaction Conditions: Many reactions proceed efficiently at room temperature or with mild heating, minimizing unwanted side reactions. [, , ]
  • Versatility: It participates in diverse reactions, including Reformatsky reactions, cross-coupling reactions, and photoredox catalysis. [, , ]

Q4: Are there any safety concerns associated with using this compound?

A4: While specific toxicological data wasn't provided in the papers, it's crucial to treat this compound as a potentially hazardous chemical. Always consult the Safety Data Sheet (SDS) before handling and work in a well-ventilated fume hood with appropriate personal protective equipment.

Q5: How does the structure of this compound influence its reactivity?

A5: The presence of both a bromine and a fluorine atom on the alpha-carbon makes it a versatile reagent.

    Q6: Can this compound be used for the synthesis of 18F-labeled compounds for PET imaging?

    A6: Yes, research demonstrates the feasibility of using this compound for the synthesis of 18F-difluoromethylarenes. This is achieved through a three-component assembly involving a boron reagent, this compound, and cyclotron-produced non-carrier added [18F]fluoride. [] This highlights its potential in developing novel radiotracers for Positron Emission Tomography (PET) imaging.

    Q7: What are the limitations of using this compound in organic synthesis?

    A7: While a versatile reagent, some limitations exist:

    • Diastereoselectivity: Reformatsky reactions with this compound can yield diastereomeric mixtures, requiring separation steps to obtain pure isomers. [, ]

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